molecular formula C16H15F3N2O2S2 B2433000 5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861206-82-8

5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No. B2433000
M. Wt: 388.42
InChI Key: ZCBWULKNALLFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 5- (thiophene-2-sulfonyl)-7- (trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a]quinoxaline, has a CAS Number of 861206-82-8 . It has a molecular weight of 388.43 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C16H15F3N2O2S2 . The InChI Code is 1S/C16H16F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)21(10-12-3-1-7-20(12)13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12,24H,1,3,7,10H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 28 C .

Scientific Research Applications

Synthesis and Derivative Formation

A study by Didenko et al. (2015) explored the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives like amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl. This research highlights the compound's versatility in forming a wide range of chemical derivatives, expanding its potential applications in various fields of chemical research (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Anticancer Properties

Carullo et al. (2021) investigated the antiproliferative properties of 4,5-dihydropyrrolo[1,2-a]quinoxalines, a related class of compounds, in breast cancer cells expressing the G protein-coupled estrogen receptor 1 (GPER). This study suggests potential therapeutic applications of quinoxaline derivatives in cancer treatment (Carullo, Mazzotta, Giordano, & Aiello, 2021).

Metal-Free Hydrogenation

In the field of organic synthesis, Liu et al. (2018) demonstrated the metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, yielding 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalines. This process, showcasing high yields and selectivity, is significant for the efficient and environmentally-friendly synthesis of these compounds (Liu, Liu, Meng, & Du, 2018).

Safety And Hazards

The compound has a safety information document available, which can be accessed for detailed safety and hazard information .

properties

IUPAC Name

5-thiophen-2-ylsulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)21(10-12-3-1-7-20(12)13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBWULKNALLFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

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